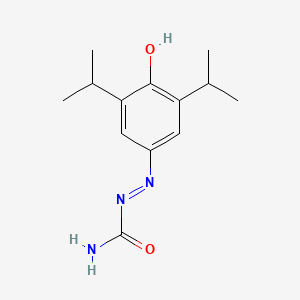

2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

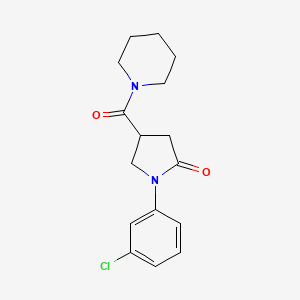

“2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide” is a chemical compound with the molecular formula C13H19N3O2 . It is a derivative of quinone imines, which are a large family of quinoid compounds present in natural products, endogenous biochemical substances, medicines, and the environment .

Synthesis Analysis

The synthesis of this compound and its derivatives can involve halogenation. The degree of halogenation can be controlled by varying the reaction conditions . The maximum number of halogen atoms were introduced into 2,6 (3,5)-dimethyl- and 3,5-diisopropyl-substituted substrates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bulky isopropyl groups in the quinoid ring . The axial orientation of alkyl substituents in the cyclohexene products suggests syn addition of halogens to the C=C double bond of the quinoid ring .Chemical Reactions Analysis

In the context of chemical reactions, this compound can undergo halogenation, resulting in derivatives containing up to four halogen atoms . The degree of halogenation can be controlled by varying the reaction conditions .Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of compounds related to 2-(3,5-Diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide. For instance, Gein et al. (2021) synthesized 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides, a structure confirmed through various spectroscopy methods and X-ray diffraction data. These compounds were studied for their antimicrobial and analgesic activity, showing potential applications in these fields (Gein et al., 2021).

Fluorescent Probing in Biological and Water Samples

Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, a related compound, in biological and water samples. This probe could sense hydrazine via an intramolecular charge transfer pathway and exhibits low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. This innovation is significant for environmental and biological sample testing (Zhu et al., 2019).

Anti-Influenza Virus Activity

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were tested for anti-influenza A virus (subtype H5N1) activity. The study found several compounds with significant antiviral activities, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).

Electrophilic Aminations

A study by Andreae and Schmitz (1991) discussed cyclohexanespiro-3'-oxaziridine, which transfers its NH group to various nucleophiles. This process enabled the synthesis of a wide range of compounds, including hydrazines and hydrazino acids, demonstrating the versatility of these types of chemical reactions (Andreae & Schmitz, 1991).

Synthesis of Dihydropyrrolizines

Calvo et al. (2002) utilized Weinreb 3-(pyrrolidin-2-ylidene)propionamides and Weinreh N-vinylprolinamides for the synthesis of 2,3-di-hydropyrrolizines. The selective reaction with organometallic compounds allowed the synthesis of a variety of carbonyl intermediates, showcasing the compound's utility in creating diverse molecular structures (Calvo et al., 2002).

Mechanism of Action

Quinone imines are highly active metabolites capable of causing harmful consequences in vivo. They are responsible for cytotoxicity, immunotoxicity, and carcinogenesis . On the other hand, they can act as cytoprotectants, exhibit anti-inflammatory activity, and modify redox status . The mechanisms of these processes are very complex and are determined by a large number of factors, including the redox potential of quinone imine and its electrophilicity .

The degree of halogenation can be controlled by variation of the reaction conditions only in the reactions with 2,6 (3,5)dimethyl derivatives . The maximum number of halogen atoms were introduced into 2,6 (3,5)-dimethyl- and 3,5-diisopropyl-substituted substrates .

Properties

IUPAC Name |

[4-hydroxy-3,5-di(propan-2-yl)phenyl]iminourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-7(2)10-5-9(15-16-13(14)18)6-11(8(3)4)12(10)17/h5-8,17H,1-4H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHIBJRFCCFRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N=NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)

![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)